

spectroscopic analysis of cyclooctyl isothiocyanate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Cyclooctyl isothiocyanate*

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A Guide to the Spectroscopic Analysis of Cyclooctyl Isothiocyanate

Introduction: Unveiling Molecular Architecture

In the landscape of modern chemical research and drug development, the precise and unambiguous characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a non-destructive window into the intricate architecture of molecules. This guide offers an in-depth exploration of the spectroscopic analysis of **cyclooctyl isothiocyanate**, a molecule of interest for its potential applications in medicinal chemistry and materials science. While experimental data for this specific compound is not readily available in the public domain, we will leverage the comprehensive spectral data of its close structural analog, cyclohexyl isothiocyanate, to provide a detailed and predictive analysis. This approach, rooted in the principles of structure-activity relationships, allows us to forecast the spectral behavior of **cyclooctyl isothiocyanate** with a high degree of confidence.

This technical guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical insights necessary to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this and similar aliphatic isothiocyanates.

Molecular Structure of Cyclooctyl Isothiocyanate

To understand the spectroscopic data, we must first visualize the molecule. **Cyclooctyl isothiocyanate** consists of an eight-membered cyclooctane ring attached to a nitrogen atom, which is in turn double-bonded to a carbon atom that is double-bonded to a sulfur atom. This linear isothiocyanate group (-N=C=S) is the key functional group that will dominate many of the spectral features.

Caption: Ball-and-stick model of **cyclooctyl isothiocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, we can deduce the connectivity of atoms within the molecule.

¹H NMR Spectroscopy

Theoretical Basis: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies. The large, flexible cyclooctyl ring will result in a complex and overlapping series of signals for the methylene (-CH₂-) protons. The proton on the carbon directly attached to the isothiocyanate group (the α -proton) will be the most deshielded due to the electronegativity of the nitrogen atom.

Expected ¹H NMR Spectrum of Cyclooctyl Isothiocyanate:

Based on data for cyclohexyl isothiocyanate and general principles of ¹H NMR, we can predict the following:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH-NCS	3.5 - 3.8	Multiplet	1H
Cyclooctyl -CH ₂ -	1.2 - 2.0	Broad Multiplet	14H

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **cyclooctyl isothiocyanate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Shim the magnetic field to achieve optimal resolution.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption signals.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Integrate the signals to determine the relative number of protons.

^{13}C NMR Spectroscopy

Theoretical Basis: ^{13}C NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to. A notable feature in the ^{13}C NMR of isothiocyanates is the signal for the $-\text{N}=\text{C}=\text{S}$ carbon. This carbon often appears as a broad and sometimes weak signal due to its quadrupolar relaxation and the dynamics of the functional group.[\[1\]](#)[\[2\]](#) This phenomenon is often referred to as the "near-silence" of the isothiocyanate carbon.[\[1\]](#)

Expected ^{13}C NMR Spectrum of **Cyclooctyl Isothiocyanate**:

Drawing parallels with cyclohexyl isothiocyanate, the predicted ^{13}C NMR spectrum is as follows:

Carbon Assignment	Expected Chemical Shift (δ , ppm)
$-\text{N}=\text{C}=\text{S}$	~ 130 (broad)
CH-NCS	~ 60
Cyclooctyl $-\text{CH}_2-$	25 - 35

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup:
 - Use the same NMR spectrometer as for ^1H NMR.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
 - Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of the ^{13}C isotope and the potentially broad isothiocyanate carbon signal.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum.
 - Calibrate the chemical shift scale using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies.

Theoretical Basis: The isothiocyanate ($-N=C=S$) group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum. This makes IR spectroscopy an excellent tool for confirming the presence of this functional group.^[3]

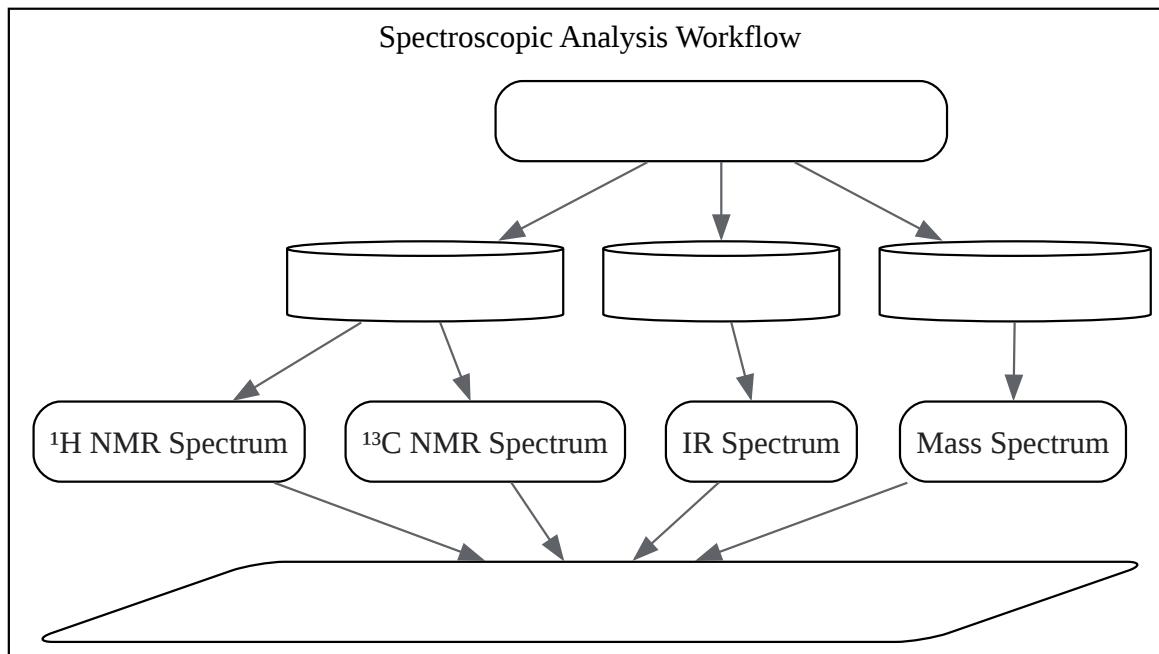
Expected IR Spectrum of **Cyclooctyl Isothiocyanate**:

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
$-N=C=S$ asymmetric stretch	2050 - 2150	Strong, Broad
C-H (sp^3) stretch	2850 - 3000	Strong
C-H bend	1440 - 1480	Medium

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - **Solution:** Dissolve the sample in a suitable solvent (e.g., CCl_4 or CS_2) that has minimal absorption in the regions of interest.
- **Instrument Setup:**
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the salt plates or the solvent.
 - Record the sample spectrum.

- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.

Theoretical Basis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion ($M^{+\bullet}$). This

molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For alkyl isothiocyanates, common fragmentation pathways include the loss of the isothiocyanate group, cleavage of the alkyl chain, and rearrangements.^[4]

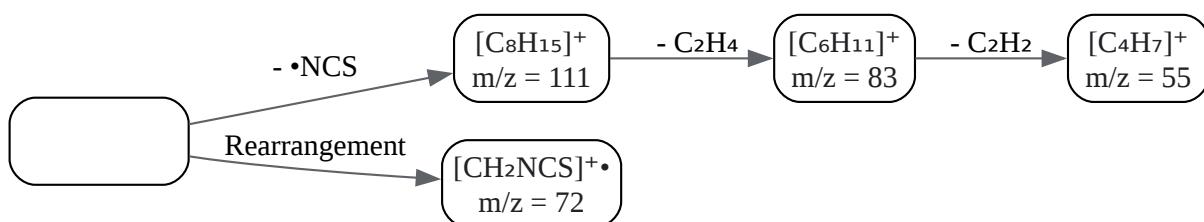
Expected Mass Spectrum of **Cyclooctyl Isothiocyanate**:

The molecular weight of **cyclooctyl isothiocyanate** ($C_9H_{15}NS$) is 169.29 g/mol .

Ion (m/z)	Identity	Notes
169	$[M]^{+\bullet}$	Molecular Ion
111	$[M - NCS]^+$	Loss of the isothiocyanate group
83	$[C_6H_{11}]^+$	Fragmentation of the cyclooctyl ring
72	$[CH_2NCS]^+$	Characteristic fragment for many alkyl isothiocyanates
55	$[C_4H_7]^+$	Further fragmentation of the cyclooctyl ring

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. This can be done via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector.

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Caption: Proposed fragmentation pathway for **cyclooctyl isothiocyanate** in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of **cyclooctyl isothiocyanate**, as predicted through the detailed examination of its structural analog and the application of fundamental spectroscopic principles, provides a robust framework for its characterization. The synergistic use of NMR, IR, and Mass Spectrometry allows for a confident determination of its molecular structure. The characteristic broad, strong absorption in the IR spectrum confirms the presence of the isothiocyanate functionality. Mass spectrometry provides the molecular weight and key fragmentation patterns that reveal the connectivity of the cyclooctyl ring and the isothiocyanate group. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, confirming the structure and providing insights into the electronic environment of each atom. This guide serves as a testament to the power of modern spectroscopic methods in the rigorous and efficient characterization of novel chemical entities.

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